Cas no 80687-06-5 (Glycine,N-[[(2-chloroethyl)nitrosoamino]carbonyl]-)

Glycine,N-[[(2-chloroethyl)nitrosoamino]carbonyl]- structure
80687-06-5 structure
Product name:Glycine,N-[[(2-chloroethyl)nitrosoamino]carbonyl]-
CAS No:80687-06-5
MF:C5H9N4O3Cl
MW:208.60296
CID:722159
PubChem ID:100741

Glycine,N-[[(2-chloroethyl)nitrosoamino]carbonyl]- Chemical and Physical Properties

Names and Identifiers

    • Glycine,N-[[(2-chloroethyl)nitrosoamino]carbonyl]-
    • N-(2-chloroethyl)-N-nitrosocarbamoylglycinamide
    • 2-[[N-(2-Chloroethyl)-N'-oxohydrazinecarbonyl]amino]acetic acid
    • NSC 356563
    • 2-[[2-chloroethyl(nitroso)carbamoyl]amino]acetic acid
    • Glycine, N-[[(2-chloroethyl)nitrosoamino]carbonyl]-
    • N-{[(2-Chloroethyl)(nitroso)amino](hydroxy)methylidene}glycine
    • 80687-06-5
    • DTXSID201001413
    • Glycine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-
    • NSC356563
    • 2-[(2-chloroethyl-nitrosocarbamoyl)amino]acetic acid
    • 2R9CF77E2N
    • SCHEMBL11426162
    • NSC-356563
    • Cnc-GA
    • Inchi: InChI=1S/C5H8ClN3O4/c6-1-2-9(8-13)5(12)7-3-4(10)11/h1-3H2,(H,7,12)(H,10,11)
    • InChI Key: KQQQWIYFYYPIDZ-UHFFFAOYSA-N
    • SMILES: C(CCl)N(C(=O)NCC(=O)O)N=O

Computed Properties

  • Exact Mass: 209.0203334g/mol
  • Monoisotopic Mass: 209.0203334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 99.1Ų

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